molecular formula C19H31N3O4S B2680849 2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 897619-08-8

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No.: B2680849
CAS No.: 897619-08-8
M. Wt: 397.53
InChI Key: CTQKSLNZRITLPP-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dopamine receptors, specifically the d4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s dopaminergic system, which is involved in various neurological processes, including mood, reward, and motor control.

Mode of Action

Similar compounds have been found to act as ligands for the d4 dopamine receptor . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound may bind to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

Similar compounds have been found to be metabolized in the liver and excreted renally . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target . Furthermore, the compound’s efficacy could be influenced by various biological factors, including the individual’s metabolic rate, the presence of other drugs, and genetic factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 2-ethylbutanamide under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is unique due to its specific structural features that allow it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry. Its combination of a piperazine ring with a methoxyphenyl group and a sulfonyl-ethyl linkage provides distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

2-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-6-8-18(26-3)9-7-17/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQKSLNZRITLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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